molecular formula C4H6BrClO B1265789 2-Bromobutyryl chloride CAS No. 22118-12-3

2-Bromobutyryl chloride

Cat. No.: B1265789
CAS No.: 22118-12-3
M. Wt: 185.45 g/mol
InChI Key: DROZQELYZZXYSX-UHFFFAOYSA-N
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Description

2-Bromobutyryl chloride is an organic compound with the molecular formula C4H6BrClO. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohol and ether but is slightly soluble or insoluble in water . This compound is primarily used as an acylating agent in organic synthesis.

Preparation Methods

2-Bromobutyryl chloride can be synthesized through the reaction of 2-bromobutyric acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the 2-bromobutyric acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and sulfur dioxide gas .

Reaction:

C4H7BrO2+SOCl2C4H6BrClO+SO2+HCl\text{C4H7BrO2} + \text{SOCl2} \rightarrow \text{C4H6BrClO} + \text{SO2} + \text{HCl} C4H7BrO2+SOCl2→C4H6BrClO+SO2+HCl

Chemical Reactions Analysis

2-Bromobutyryl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromobutyric acid and hydrochloric acid.

    Reduction: It can be reduced to 2-bromobutyraldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: Reaction with amines under basic conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Thiols: Reaction with thiols to form thioesters.

Major Products:

  • Amides, esters, thioesters, 2-bromobutyric acid, and 2-bromobutyraldehyde.

Scientific Research Applications

2-Bromobutyryl chloride is widely used in scientific research for various applications:

    Chemistry: It is used as an acylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of intermediates for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions.

Comparison with Similar Compounds

2-Bromobutyryl chloride can be compared with other acyl chlorides, such as:

    Butyryl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.

    4-Bromobutyryl chloride: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.

    2-Chlorobutyryl chloride: Similar in structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.

Uniqueness: The presence of the bromine atom in this compound enhances its reactivity compared to butyryl chloride and 2-chlorobutyryl chloride, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-bromobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROZQELYZZXYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871332
Record name 2-Bromobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22118-12-3
Record name 2-Bromobutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22118-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobutyryl chloride
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Record name 2-Bromobutanoyl chloride
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Record name 2-bromobutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-bromobutyryl chloride utilized in polymer chemistry?

A1: this compound serves as a key building block in the synthesis of specialized initiators for controlled polymerization techniques. In the featured research [], it reacts with 2,3,6,7,11,12-hexahydroxytriphenylene through esterification to create a novel hexafunctional discotic initiator, 2,3,6,7,11,12-hexakis(2-bromobutyryloxy)triphenylene (HBTP) [].

Q2: What is the significance of HBTP in polymer synthesis?

A2: HBTP plays a crucial role in Atom Transfer Radical Polymerization (ATRP) []. This initiator, containing six identical 2-bromobutyrate groups, facilitates the simultaneous growth of polymer chains from a central discotic core. This results in the formation of star polymers with well-defined structures and controlled molecular weights. The use of this compound in creating HBTP highlights its utility in designing complex macromolecular architectures.

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